H-Pen(trt)-OH
Description
Evolution of Penicillamine (B1679230) Derivatives in Peptide Synthesis
Penicillamine, a non-proteinogenic amino acid characterized by a β,β-dimethyl-substituted cysteine backbone, was first synthesized by John Cornforth. wikipedia.org While initially recognized for its therapeutic applications, such as in the treatment of Wilson's disease, its incorporation into peptides began to gain traction as researchers sought to introduce conformational constraints. wikipedia.orgnih.govdrugbank.com The gem-dimethyl group on the β-carbon of penicillamine restricts the conformational freedom of the peptide backbone, a desirable feature for enhancing biological activity and stability. nih.gov
The evolution of peptide synthesis methodologies, particularly the advent of solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield, paved the way for the broader use of modified amino acids like penicillamine. peptide.com Early applications involved the use of penicillamine to create more rigid analogs of peptide hormones like oxytocin (B344502) and somatostatin. nih.gov Over time, the strategic substitution of cysteine with penicillamine has been employed to fine-tune the pharmacological properties of various peptides, including opioid receptor agonists and antagonists, and venom-derived peptides like conotoxins. nih.govnih.govnih.gov This has led to the development of penicillamine derivatives with various protecting groups to facilitate their seamless integration into peptide chains during synthesis. peptide.comgoogle.com
Significance of S-Trityl Protection for Penicillamine Residues
The thiol group (-SH) of cysteine and its analogs like penicillamine is highly reactive and susceptible to oxidation, which can lead to the unwanted formation of disulfide bonds and other side reactions during peptide synthesis. peptide.comrsc.org To prevent these issues, the thiol group must be protected. The trityl (Trt) group, a triphenylmethyl group, has become a widely used protecting group for the thiol function in Fmoc-based SPPS. sigmaaldrich.compeptide.compeptide.com
The significance of S-trityl protection for penicillamine residues lies in several key advantages:
Stability and Compatibility: The Trt group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the α-amino group during SPPS. nih.gov This orthogonality is crucial for the stepwise assembly of the peptide chain. peptide.com
Acid-Labile Removal: The Trt group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) during the final step of cleaving the synthesized peptide from the resin support. sigmaaldrich.comtotal-synthesis.com This allows for the simultaneous deprotection of the thiol group along with other acid-labile side-chain protecting groups.
Prevention of Side Reactions: The bulky nature of the trityl group effectively shields the thiol from participating in undesired reactions, ensuring the integrity of the peptide sequence.
Improved Solubility: The hydrophobicity of the trityl group can enhance the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS. peptide.com
The development of trityl-based protecting groups with varying acid lability, such as the monomethoxytrityl (Mmt) and dimethoxytrityl (Dmt) groups, has provided chemists with even greater flexibility in designing complex peptide synthesis strategies. peptide.comtotal-synthesis.com
Overview of H-Pen(Trt)-OH as a Foundational Building Block in Academic Contexts
This compound, and more commonly its N-terminally protected form, Fmoc-Pen(Trt)-OH, are considered foundational building blocks in academic research for the synthesis of peptides with unique structural and functional properties. chemimpex.comsigmaaldrich.com Its incorporation into peptide sequences is a key strategy for introducing conformational rigidity and exploring structure-activity relationships. nih.gov
Detailed research findings have demonstrated the utility of S-trityl protected penicillamine in various academic studies:
Synthesis of Conotoxin Analogs: Researchers have used Fmoc-Pen(Trt)-OH to synthesize analogs of α-conotoxins, venom-derived peptides that target nicotinic acetylcholine (B1216132) receptors. nih.govx-mol.net By selectively replacing cysteine residues with penicillamine, they have developed peptides with significantly increased potency and improved resistance to disulfide bond shuffling, leading to potential new therapeutic leads for pain management. nih.govx-mol.netresearchgate.net
Development of Bifunctional Peptides: In the field of opioid research, Fmoc-Pen(Trt)-OH has been employed in the convergent synthesis of bifunctional compounds that act as both opioid receptor agonists and neurokinin 1 receptor antagonists. nih.gov The introduction of penicillamine at specific positions was crucial for modulating the binding affinities at different receptors. nih.gov
Probing Peptide Folding Pathways: The distinct steric properties of penicillamine have been exploited to study the folding pathways of complex disulfide-rich peptides like the inhibitory cystine knot (ICK) peptide ProTx-II. medchemexpress.comfrontiersin.org By synthesizing peptides with a mix of cysteine and penicillamine residues, researchers can direct the oxidative folding process and gain insights into the formation of specific disulfide bridges. frontiersin.org
Native Chemical Ligation (NCL): The use of N-terminal penicillamine has been shown to broaden the scope of native chemical ligation, a powerful technique for the chemical synthesis of large peptides and proteins. cymitquimica.com The subsequent desulfurization of the penicillamine residue can yield a valine residue, expanding the range of ligation sites available to peptide chemists. nih.govcymitquimica.com
The following interactive data table summarizes the key properties of this compound and its related compounds.
| Property | This compound | Fmoc-Pen(Trt)-OH |
| Synonyms | S-Trityl-L-penicillamine, L-Pen(Trt)-OH | Fmoc-S-Trityl-L-penicillamine, Fmoc-β,β-dimethyl-Cys(Trt)-OH |
| CAS Number | 135681-66-2 | 201531-88-6 |
| Molecular Formula | C24H25NO2S | C39H35NO4S |
| Molecular Weight | 391.5 g/mol | 613.76 g/mol |
| Primary Use | Intermediate in peptide synthesis | Building block in Fmoc-SPPS |
| Appearance | White to off-white powder | White powder |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLHQWRHYIXOC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for H Pen Trt Oh and Its Precursors
Chemical Synthesis Routes to H-Pen(Trt)-OH
The synthesis of this compound begins with the protection of the thiol group of L-penicillamine (B1675270). This is typically achieved by reacting L-penicillamine with triphenylmethyl (trityl) chloride in the presence of a base. The bulky trityl group selectively reacts with the nucleophilic thiol moiety. The reaction is generally carried out in an organic solvent. Following the successful protection of the thiol group, the resulting product is this compound, which can then be used for further derivatization or directly in peptide synthesis, although it is more common to use its N-alpha protected forms.
Derivatization Strategies for N-Alpha Protection of this compound
Fmoc-Pen(Trt)-OH Synthesis and Applications in Peptide Assembly
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it a cornerstone of modern solid-phase peptide synthesis. researchgate.net
Synthesis: The synthesis of Fmoc-Pen(Trt)-OH involves the reaction of this compound with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. chembk.com This reaction attaches the Fmoc group to the α-amino group of the penicillamine (B1679230) derivative. Careful control of pH and temperature is crucial to ensure high yields and purity of the final product.
Applications in Peptide Assembly: Fmoc-Pen(Trt)-OH is extensively used in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com The Fmoc group protects the amino terminus during the coupling of the amino acid to the resin-bound peptide chain. cymitquimica.com Once the coupling is complete, the Fmoc group is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to expose a new N-terminal amine for the next coupling cycle. The acid-labile Trt group protecting the thiol side chain remains intact during the base-mediated Fmoc deprotection, ensuring the thiol group is shielded from unwanted reactions throughout the peptide assembly process. cymitquimica.com This orthogonality of protecting groups is fundamental to the success of the Fmoc SPPS strategy. bachem.com
Fmoc-Pen(Trt)-OH has been utilized in the synthesis of various peptides, including disulfide-rich peptides and those with constrained conformations. For instance, it has been employed in the synthesis of insulin (B600854) analogs and inhibitory cystine knot (ICK) peptides like ProTx-II. medchemexpress.comd-nb.info
| Property | Value | Reference |
| CAS Number | 201531-88-6 | |
| Molecular Formula | C39H35NO4S | |
| Molecular Weight | 613.76 g/mol | sigmaaldrich.commedchemexpress.com |
| Optical Activity | [α]/D +33±2°, c = 1 in methanol | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |
Boc-Pen(Trt)-OH Synthesis and Applications in Peptide Assembly
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, and its use defines the Boc/Bzl strategy in peptide synthesis. researchgate.net
Synthesis: The synthesis of Boc-Pen(Trt)-OH involves the protection of the amino group of this compound using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) or a similar Boc-donating reagent. The reaction is typically carried out in the presence of a base like diisopropylethylamine (DIPEA) in an organic solvent such as dichloromethane (B109758).
Applications in Peptide Assembly: Boc-Pen(Trt)-OH is a key building block in Boc-based solid-phase peptide synthesis (SPPS). In this strategy, the Boc group is removed at each cycle by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), to deprotect the N-terminal amine for the subsequent coupling step. rsc.orgchempep.com The Trityl group on the penicillamine side chain is also acid-labile but generally requires stronger acidic conditions or prolonged exposure for complete removal, offering a degree of selective deprotection. total-synthesis.com Boc-Pen(Trt)-OH is particularly useful for synthesizing peptides where the final cleavage from the resin and deprotection of side chains are performed simultaneously using a strong acid like hydrofluoric acid (HF). rsc.org This building block has been instrumental in the synthesis of antimicrobial peptides.
| Property | Value | Reference |
| CAS Number | 135592-13-1 | |
| Molecular Formula | C29H33NO4S | |
| Molecular Weight | 491.64 g/mol | |
| Appearance | White solid | |
| Storage Temperature | -20°C |
Alloc-Pen(Trt)-OH Synthesis and Specialized Applications
The allyloxycarbonyl (Alloc) protecting group offers an alternative deprotection strategy, making it valuable for more complex peptide synthesis schemes.
Synthesis: The synthesis of Alloc-Pen(Trt)-OH is achieved by reacting this compound with allyl chloroformate in the presence of a base. This introduces the Alloc group to the α-amino functionality.
Specialized Applications: The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. Its cleavage is achieved under neutral conditions using a palladium catalyst, such as Pd(PPh3)4, in the presence of a scavenger. rsc.org This unique deprotection chemistry makes Alloc-Pen(Trt)-OH highly valuable for orthogonal protection strategies. It is particularly useful in the synthesis of cyclic peptides, branched peptides, or peptides that require modification at a specific internal amino acid residue while still attached to the solid support. For example, the Alloc group can be selectively removed to allow for on-resin cyclization or the attachment of a side chain, while other protecting groups on the peptide remain intact.
Protecting Group Chemistry of the Penicillamine Thiol Moiety
The thiol group of penicillamine is highly nucleophilic and susceptible to oxidation, which can lead to the formation of unwanted disulfide bridges. bachem.com Therefore, its effective protection is paramount during peptide synthesis. The trityl group is a widely used protecting group for the thiol function of both cysteine and penicillamine. peptide.com
Mechanistic Considerations of Trityl Thiol Protection
Protection Mechanism: The protection of the thiol group with trityl chloride is believed to proceed via an SN1-type mechanism. total-synthesis.com The trityl chloride first dissociates to form a stable trityl cation. This carbocation is highly stabilized by resonance across the three phenyl rings. The nucleophilic sulfur atom of the thiol group then attacks the electrophilic trityl cation to form the S-trityl ether. The reaction is often facilitated by a base to neutralize the HCl byproduct. total-synthesis.com
Deprotection Mechanism: The cleavage of the S-trityl group is typically accomplished under acidic conditions, for example, with trifluoroacetic acid (TFA). total-synthesis.com The deprotection mechanism is essentially the reverse of the protection step. Protonation of the sulfur atom by the acid is unlikely. Instead, the acid facilitates the cleavage of the carbon-sulfur bond, leading to the formation of the highly stable trityl cation and the free thiol. total-synthesis.comnih.gov Due to the stability of the trityl cation, the S-tritylation reaction can be reversible. sigmaaldrich.com To drive the deprotection to completion, cation scavengers such as triisopropylsilane (B1312306) (TIS) or water are often included in the cleavage cocktail. bachem.comnih.gov These scavengers react with the liberated trityl cation, preventing it from reattaching to the thiol group or reacting with other nucleophilic residues in the peptide, such as tryptophan. nih.gov The bulky nature of the trityl group also provides steric hindrance, further protecting the thiol moiety from unwanted reactions. total-synthesis.com
Orthogonal Protecting Group Regimes in Multi-functional Synthesis
In the synthesis of complex peptides containing multiple functional groups, an orthogonal protecting group strategy is essential. This approach allows for the selective removal of one type of protecting group in the presence of others, enabling stepwise modifications and the formation of specific chemical bonds. albany.eduresearchgate.net For penicillamine-containing peptides, this is particularly crucial for controlling disulfide bond formation and other side-chain modifications. bachem.com
The most common orthogonal strategy in modern peptide synthesis is the combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile protecting groups for the side chains. cymitquimica.comresearchgate.net In the context of this compound precursors, the S-trityl group is compatible with the Fmoc/tBu strategy. peptide.com The Fmoc group is removed using a mild base, typically piperidine, while the trityl group remains intact.
Conversely, in Boc-based solid-phase peptide synthesis (SPPS), the acid-labile tert-butoxycarbonyl (Boc) group protects the α-amino group. In this strategy, a different set of orthogonal protecting groups is required for the penicillamine side chain, such as the 4-methylbenzyl (MeBzl) group, as the Trt group would be cleaved during the repetitive Nα-Boc deprotection steps which utilize strong acids like trifluoroacetic acid (TFA). peptide.com
The acetamidomethyl (Acm) group is another important thiol-protecting group that offers orthogonality. bachem.com It is stable to the conditions used for both Fmoc and Boc removal and can be selectively removed using mercury(II) acetate (B1210297) or iodine, allowing for the specific formation of disulfide bonds in the presence of other protected cysteine or penicillamine residues. researchgate.net This strategy is valuable for creating peptides with multiple, defined disulfide bridges. bachem.com
The following table summarizes common orthogonal protecting group combinations used in the synthesis of penicillamine-containing peptides:
| Nα-Protection | Penicillamine Side-Chain Protection | Deprotection Condition for Nα | Deprotection Condition for Side Chain | Orthogonality |
| Fmoc | Trt (Trityl) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Yes |
| Boc | MeBzl (4-Methylbenzyl) | Acid (e.g., TFA) | Strong Acid (e.g., HF) | Partial |
| Fmoc | Acm (Acetamidomethyl) | Base (e.g., Piperidine) | Heavy Metal Ions (e.g., Hg(OAc)₂) or Iodine | Yes |
Selective Deprotection Methodologies for S-Trityl Groups
The selective removal of the S-trityl group from the penicillamine side chain is a critical step in the synthesis of many biologically active peptides, particularly those requiring a free thiol for disulfide bond formation or other modifications. The acid lability of the trityl group is the most common basis for its removal.
Trifluoroacetic acid (TFA) is widely used for the final cleavage of peptides from the solid support in Fmoc-based SPPS, and this step simultaneously removes the S-trityl protecting group. bachem.com To prevent the reattachment of the liberated trityl cation to other nucleophilic residues, such as tryptophan, scavengers are essential. Triisopropylsilane (TIS) is a highly effective scavenger that reduces the trityl cation to the inert triphenylmethane. bachem.compeptide.com
In some synthetic strategies, it is desirable to deprotect the S-trityl group while the peptide remains attached to the resin, for on-resin cyclization or modification. This can be achieved using a milder acidic cocktail that is sufficient to cleave the Trt group but not the linkage to a highly acid-labile resin like 2-chlorotrityl chloride resin. peptide.com A solution of 1-5% TFA in dichloromethane (DCM) with the presence of a silane (B1218182) scavenger can often accomplish this selective deprotection.
Alternative methods for S-trityl deprotection include oxidative and reductive conditions, although these are less common for penicillamine in standard peptide synthesis.
The table below outlines typical conditions for the selective deprotection of S-trityl groups:
| Reagent | Conditions | Application | Scavengers |
| Trifluoroacetic Acid (TFA) | 95% TFA, 2.5% H₂O, 2.5% TIS | Final cleavage and deprotection | Triisopropylsilane (TIS), Water |
| Mild TFA/DCM | 1-5% TFA in Dichloromethane | On-resin deprotection | Triisopropylsilane (TIS) |
| Iodine (I₂) | In a suitable solvent | Oxidative deprotection/cyclization | Not applicable |
Challenges and Optimization in the Chemical Incorporation of Penicillamine Residues
The unique structural features of penicillamine, namely the gem-dimethyl groups at the β-carbon, introduce significant challenges into the peptide synthesis process. These methyl groups create substantial steric hindrance, which can impede coupling reactions and necessitate optimized strategies to achieve high efficiency and yield. nih.gov
Addressing Steric Hindrance in Coupling Reactions
The steric bulk of the penicillamine side chain, shielded by the large trityl group, makes the formation of the peptide bond more difficult compared to less hindered amino acids. This steric hindrance can lead to incomplete or slow coupling reactions, resulting in deletion sequences and lower purity of the final peptide. arizona.edu
To overcome this, several strategies can be employed:
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help to drive the reaction to completion. For sterically hindered residues like Pen(Trt), coupling times of several hours may be necessary. nih.gov
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. chemrxiv.org However, this must be done with caution, as elevated temperatures can also increase the risk of side reactions, such as racemization, particularly for sensitive amino acids like cysteine and histidine. chemrxiv.orggoogle.com
Use of Potent Activating Reagents: The choice of coupling reagent is critical. More potent activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are often more effective than standard reagents like HBTU for coupling sterically demanding amino acids. nih.govumich.edu
Strategies for Maximizing Coupling Efficiency and Yield
Maximizing the efficiency and yield of penicillamine incorporation is crucial for the successful synthesis of the target peptide. chemrxiv.org Beyond addressing steric hindrance, other factors can be optimized.
Double Coupling: A common strategy for difficult couplings is to perform the reaction twice. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added to couple to any remaining free amines. nih.gov
Reagent Concentration: Using a higher concentration of the activated amino acid and coupling reagents can help to increase the reaction rate and drive the equilibrium towards product formation. chemrxiv.org
Solvent Choice: The choice of solvent can influence the swelling of the resin and the solubility of the reagents, both of which impact reaction efficiency. N,N-Dimethylformamide (DMF) is a standard solvent, but in some cases, a mixture of DMF and dichloromethane (DCM) can be beneficial. google.com
Monitoring Coupling Completion: It is essential to monitor the progress of the coupling reaction to ensure it has gone to completion before proceeding to the next step. Qualitative tests like the Kaiser test or the Chloranil test can be used to detect the presence of unreacted primary amines on the resin. google.com
The following table provides a summary of strategies to optimize the incorporation of Pen(Trt)-OH:
| Strategy | Rationale | Example Conditions |
| Potent Coupling Reagents | Overcome steric hindrance with higher reactivity. | HATU or PyAOP with DIPEA in DMF. nih.gov |
| Increased Reaction Time/Temperature | Provide sufficient time and energy for the reaction to proceed. | 2-4 hours at room temperature, or shorter times at elevated temperatures (e.g., 60°C). nih.govchemrxiv.org |
| Double Coupling | Ensure maximum incorporation by repeating the coupling step. | Perform the standard coupling procedure twice before deprotection of the Nα-Fmoc group. nih.gov |
| Higher Reagent Concentration | Increase reaction kinetics. | Use a 3-5 fold excess of the protected amino acid and coupling reagents. nih.gov |
| Orthogonal Purification | Improve final purity by removing closely related impurities. | Anion exchange chromatography upstream of reverse-phase chromatography. bio-works.com |
H Pen Trt Oh in Advanced Peptide Synthesis and Engineering
Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating H-Pen(Trt)-OH
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient and controlled assembly of amino acids into a desired sequence on a solid support. bachem.com The incorporation of this compound into SPPS protocols requires specific considerations due to its sterically hindered nature and the properties of the trityl protecting group.
This compound is compatible with the two most widely used orthogonal protection strategies in SPPS: the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methods. peptide.comiris-biotech.de
In Fmoc-based SPPS , the Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups, including the thiol of penicillamine (B1679230), are protected by acid-labile groups like trityl (Trt). peptide.comnih.gov The synthesis cycle involves the removal of the Fmoc group with a base, typically a piperidine (B6355638) solution in DMF, followed by the coupling of the next Fmoc-protected amino acid. nih.govalbany.edu The Trt group on the penicillamine side chain is stable to these basic conditions but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. peptide.combachem.com Fmoc-Pen(Trt)-OH is a commercially available derivative frequently used for this purpose. medchemexpress.comsigmaaldrich.comsigmaaldrich.com
Key coupling conditions for incorporating Fmoc-Pen(Trt)-OH often involve the use of standard activating reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). nih.gov Due to the steric bulk of the penicillamine residue, extended coupling times or the use of more potent coupling reagents may sometimes be necessary to ensure complete incorporation.
In the Boc-based strategy , the Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with TFA. slideshare.net The side-chain protecting groups, in this case, must be stable to TFA but cleavable under harsher conditions, typically strong acids like hydrofluoric acid (HF). For penicillamine in Boc chemistry, the 4-methylbenzyl (pMeBzl) group is often used for thiol protection. peptide.com While less common for new syntheses, the Boc strategy remains relevant, and the principles of incorporating sterically hindered amino acids apply.
Table 1: Comparison of Fmoc and Boc Protocols for this compound Integration
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (Base-labile) peptide.comnih.gov | Boc (Acid-labile) slideshare.net |
| Pen Thiol Protection | Trityl (Trt) (Acid-labile) peptide.com | 4-Methylbenzyl (pMeBzl) (HF-labile) peptide.com |
| Nα-Deprotection | 20% Piperidine in DMF nih.gov | Trifluoroacetic Acid (TFA) slideshare.net |
| Final Cleavage | TFA-based cocktail bachem.commdpi.com | Hydrofluoric Acid (HF) |
| Key Advantage | Milder overall conditions, orthogonal possibilities iris-biotech.denih.gov | Historically established |
A significant advantage of the Fmoc strategy is the ability to perform on-resin chemical manipulations, including selective deprotection and cyclization. The trityl group of Pen(Trt) can be selectively removed while the peptide remains attached to the resin, enabling subsequent on-resin disulfide bond formation.
This is typically achieved by treating the peptidyl-resin with a dilute solution of TFA (e.g., 1-2%) in a solvent like dichloromethane (B109758) (DCM), often in the presence of a scavenger such as triisopropylsilane (B1312306) (TIS) to trap the released trityl cations. acs.org This mild acid treatment is sufficient to cleave the highly acid-labile Trt group without significantly cleaving other more robust side-chain protecting groups (like tBu) or the peptide-resin linkage.
Once the thiol group of penicillamine is deprotected on-resin, it can be reacted with another deprotected cysteine or penicillamine residue to form a disulfide bridge. This on-resin cyclization is a powerful technique for generating cyclic peptides, as it can favor intramolecular reactions over intermolecular dimerization by utilizing the pseudo-dilution effect of the resin matrix. mdpi.com Oxidation to form the disulfide bond can be achieved using various reagents, such as iodine (I2) or potassium ferricyanide(III). bachem.commdpi.com For instance, a study on the synthesis of a bicyclic peptide utilized the differential reactivity of Trt and acetamidomethyl (Acm) protecting groups, where the Trt groups on Cys and Pen were selectively removed and oxidized on-resin with I2 in CH2Cl2 before the subsequent removal and oxidation of the Acm groups. mdpi.com
Solution-Phase Peptide Synthesis Approaches Utilizing this compound
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable method, especially for large-scale production of shorter peptides or for fragment condensation strategies. albany.edugoogle.com In solution-phase synthesis, this compound can be used as a building block for constructing peptide fragments.
The synthesis involves the coupling of an N-terminally protected amino acid (or peptide fragment) with a C-terminally protected amino acid (or fragment) in solution. Standard coupling reagents used in SPPS, such as carbodiimides (e.g., DCC, EDC) combined with additives like HOBt, or uronium/phosphonium salts (e.g., HBTU, PyBOP), are also employed in solution-phase synthesis.
For example, a tetrapeptide can be prepared by the condensation of Fmoc-Pen(Trt)-OH with a tripeptide fragment in solution, followed by the removal of the N-terminal Fmoc group. google.com This fragment-based approach can be advantageous for synthesizing longer peptides by coupling pre-synthesized, purified segments, which can sometimes be more efficient than a linear, stepwise SPPS approach. d-nb.info The purification of intermediates at each step is a key feature of solution-phase synthesis, ensuring high purity of the final product but also making it more labor-intensive than SPPS. albany.edu
Strategic Contributions of this compound to Disulfide Bond Formation in Peptides
The incorporation of penicillamine via this compound offers unique strategic advantages for controlling the formation of disulfide bonds, which are critical for the structure and function of many peptides.
Regioselective disulfide bond formation—the controlled pairing of specific cysteine or penicillamine residues in a peptide with multiple thiol groups—is a significant challenge in peptide synthesis. nih.gov The steric hindrance provided by the gem-dimethyl groups of penicillamine can be exploited to direct disulfide pairing.
The formation of a Pen-Pen homodimer disulfide bond is sterically disfavored compared to the formation of a Cys-Cys homodimer or a Cys-Pen heterodimer. rsc.orgnih.gov This thermodynamic preference can be used to guide the folding and oxidation of peptides containing multiple cysteine and penicillamine residues. By strategically placing penicillamine residues at specific positions, chemists can promote the formation of desired Cys-Pen linkages while discouraging other potential pairings. nih.govrsc.org This approach has been used to reduce the generation of undesired regional isomers during the synthesis of complex cyclic peptides. rsc.org
For example, in peptides with three disulfide bridges, replacing certain cysteine residues with penicillamine can direct the oxidative folding pathway towards the native disulfide connectivity, effectively avoiding kinetic traps that would otherwise lead to misfolded isomers. nih.gov
The synthesis of peptides with two, three, or even more disulfide bonds requires a sophisticated orthogonal protection strategy, where different thiol protecting groups can be removed selectively under distinct conditions. This compound plays a vital role in these strategies.
The Trt group is considered a highly acid-labile protecting group. It can be used in combination with other, more acid-stable thiol protecting groups like acetamidomethyl (Acm), which is stable to TFA but can be removed by iodine, or tert-butyl (tBu), which requires harsher deprotection conditions. mdpi.commdpi.com
A common strategy for synthesizing a peptide with two disulfide bonds involves using two pairs of Cys/Pen residues, one pair protected with Trt and the other with Acm. mdpi.com The synthesis proceeds as follows:
The fully protected linear peptide is assembled on the resin.
The Trt groups are selectively removed on-resin using dilute TFA.
The first disulfide bond is formed by on-resin oxidation (e.g., with I2 in an appropriate solvent). mdpi.com
The Acm groups are then removed and the second disulfide bond is formed, either on-resin or after cleavage from the support. This second oxidation often requires different conditions, for instance, using I2 in a more polar solvent like DMF. mdpi.com
This sequential, regioselective approach allows for the unambiguous construction of complex, multi-cyclic peptide structures that would be difficult or impossible to obtain through random oxidation in solution. The strategic placement of penicillamine, introduced as this compound, can further enhance the selectivity of these folding processes. mdpi.comrsc.orgnih.gov
Influence on Peptide Folding Pathways and Conformational Stability
The introduction of penicillamine, facilitated by the use of its trityl-protected form, this compound, exerts a significant influence on the folding pathways and conformational stability of peptides. The gem-dimethyl group at the β-carbon of penicillamine introduces steric hindrance that restricts the dihedral angles (phi, ψ) of the peptide backbone, thereby limiting the available conformational space. oup.com This inherent rigidity can be harnessed to stabilize specific secondary structures, such as β-turns and helices, and to direct the formation of desired tertiary structures. oup.comnih.gov
The steric bulk of the penicillamine residue also plays a crucial role in directing disulfide bond formation in peptides containing multiple cysteine residues. frontiersin.org Studies on the oxidative folding of peptides containing both cysteine and penicillamine have shown that the formation of Pen-Pen disulfide bonds is sterically disfavored under kinetic conditions. frontiersin.orgresearchgate.net This allows for a degree of control over the folding process, promoting the formation of specific Cys-Cys or Cys-Pen linkages. frontiersin.orgresearchgate.net Under conditions that permit disulfide shuffling to reach thermodynamic equilibrium, Cys-Pen disulfide pairs are preferentially formed. frontiersin.orgnih.gov This strategy has been successfully employed to direct the folding of complex peptides, such as those with an inhibitor cystine knot (ICK) motif, by minimizing the number of possible disulfide isomers. frontiersin.orgresearchgate.net
Furthermore, the substitution of cysteine with penicillamine can enhance the conformational stability of the resulting peptide. The presence of the gem-dimethyl groups can shield the adjacent disulfide bond from reduction, leading to peptides with greater stability in vitro. frontiersin.org The conformational constraints imposed by penicillamine can also lock the peptide into a bioactive conformation, leading to increased potency and receptor selectivity. nih.govumich.edu However, the precise effect of penicillamine substitution on conformation is context-dependent and can vary based on its position within the peptide sequence. nih.govumich.edu For instance, in a series of cyclic enkephalin analogs, the substitution of D-Cysteine with D-Penicillamine had a minimal effect on the conformation of the adjacent residue, while substitution at a different position did alter the conformation. umich.edu
Design and Synthesis of Cyclic Peptides Featuring Penicillamine Residues
The unique properties of penicillamine make it a valuable residue in the design and synthesis of cyclic peptides. Cyclization is a widely used strategy to improve the metabolic stability, receptor affinity, and selectivity of peptides by reducing their conformational flexibility. researchgate.netnih.gov The incorporation of penicillamine, often introduced using Fmoc-Pen(Trt)-OH in solid-phase peptide synthesis (SPPS), can further constrain the cyclic structure and stabilize a desired bioactive conformation. nih.govsigmaaldrich.commdpi.com
A key consideration in the synthesis of cyclic peptides with multiple disulfide bonds is achieving the correct connectivity. The differential reactivity of cysteine and penicillamine residues can be exploited to direct regioselective disulfide bond formation. mdpi.com For example, by using a combination of trityl (Trt) and acetamidomethyl (Acm) protecting groups for cysteine and penicillamine thiols, specific disulfide bridges can be formed sequentially. mdpi.com The Trt groups can be selectively removed and the corresponding disulfide bond formed, followed by the removal of the Acm groups and the formation of the second disulfide bond. mdpi.com This strategy was successfully employed in the solid-phase synthesis of the bicyclic peptide OL-CTOP. mdpi.com
The steric hindrance provided by the penicillamine residue can also influence the geometry of the cyclic peptide backbone. Studies on eight-membered ring dipeptides have shown that the stereochemistry of the penicillamine residue can determine whether the adjacent amide bond adopts a cis or trans conformation. psu.edu Specifically, cyclic dipeptides derived from (R)-cysteinyl-(R)-penicillamine favored a cis amide bond, whereas those from (R)-cysteinyl-(S)-penicillamine adopted a trans conformation. psu.edu This level of conformational control is highly valuable in the rational design of cyclic peptides with specific structural features.
Peptide Engineering Through Penicillamine Substitution
Penicillamine substitution is a powerful tool in peptide engineering, allowing for the fine-tuning of peptide properties through strategic replacement of other amino acids, most notably cysteine.
Cysteine-to-Penicillamine Analog Substitution Studies
The substitution of cysteine with penicillamine has been explored in numerous peptide systems to modulate their biological activity and stability. nih.govnih.gov The rationale behind this substitution lies in the introduction of steric bulk by the gem-dimethyl groups of penicillamine, which can alter the peptide's conformation and its interaction with biological targets. nih.gov
A notable example is the study of α-conotoxin RgIA analogs, where systematic substitution of cysteine with L-penicillamine (B1675270) had a profound impact on potency at the human α9α10 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The position of the substitution was critical; replacing Cys2 or Cys8 in the first disulfide bridge resulted in a dramatic loss of potency, while substituting Cys12 in the second disulfide bridge led to a much smaller decrease in activity. nih.gov This highlights the sensitivity of receptor-ligand interactions to subtle conformational changes induced by penicillamine.
| RgIA Analog | Sequence | IC50 (nM) on human α9α10 nAChR | Fold Change in Potency vs. RgIA4 (IC50 = 1.5 nM) |
| RgIA4 (Wild Type) | GCCC TDPRC YI3YQC Y | 1.5 | 1 |
| RgIA-5432 | GC(Pen)TDPR C RI3YQC Y | 0.39 | 3.8-fold increase |
| RgIA-5409 | GCCC TDPRC (Cit)I3YQ(Pen) Y | 24 | ~16-fold decrease |
| RgIA-5446 | GC(Pen)TDPR C (Cit)I3YQ(Pen) Y | >33 | >22-fold decrease |
| RgIA-5493 | G(Pen)CTDPR (Pen) (Cit)I3YQCY | >1000 | >667-fold decrease |
Data sourced from a study on α-conotoxin RgIA analogs. nih.gov The table shows the effect of L-penicillamine (Pen) substitution for cysteine (C) on the inhibitory concentration (IC50) at the human α9α10 nAChR.
In other peptide systems, cysteine-to-penicillamine substitution has been shown to enhance stability. For instance, replacing cysteine with penicillamine in a thanatin (B1575696) analog peptide was reported to improve its in vivo stability and antibacterial activity. mdpi.com These studies underscore the utility of penicillamine substitution as a strategy to create peptide analogs with improved pharmacological profiles.
Development and Application of Disulfide Surrogate Peptides
Disulfide bonds, while crucial for the structure and function of many peptides, can be susceptible to reduction and enzymatic degradation in vivo. To overcome this limitation, researchers have developed disulfide surrogate peptides, where the disulfide bridge is replaced with a more stable linkage. Penicillamine has played a key role in the development of these surrogates.
One approach involves the use of thioether-bridged diaminodiacids, which can be synthesized from penicillamine-based thiol alkylation. rsc.org This strategy allows for the creation of disulfide bond mimics with a Cβ dimethyl modification, which can be incorporated into peptides to replace native disulfide bonds. rsc.org The utility of this approach has been demonstrated in the synthesis of disulfide surrogates of oxytocin (B344502) and the conotoxin KIIIA. rsc.org These surrogate peptides exhibit increased stability towards reducing agents and isomerases. rsc.org
Another strategy for creating disulfide surrogates involves "stapled" peptides, where a covalent linkage is introduced between two amino acid side chains to stabilize a specific conformation, often an α-helix. explorationpub.com While various chemistries are employed for peptide stapling, those involving cysteine can be adapted using penicillamine to introduce specific structural constraints. The steric hindrance of penicillamine can influence the stapling reaction and the final conformation of the stapled peptide. For example, in the multicyclization of peptides using polyfluorinated reagents, replacing two cysteine residues with the more sterically hindered penicillamine allowed for a sequential stapling process, first at the Cys-Cys pair and then at the Pen-Pen pair. rsc.org This demonstrates the utility of penicillamine in directing the formation of complex, multi-cyclic peptide architectures.
Analytical and Characterization Paradigms in H Pen Trt Oh Research
Advanced Chromatographic Techniques for Resolution and Purity Assessment
Chromatography, a cornerstone of analytical chemistry, is indispensable for separating H-Pen(Trt)-OH from reactants and byproducts and for assessing the purity of peptides into which it has been incorporated.
High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for verifying the purity of penicillamine-containing compounds and peptides. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. nih.govnih.gov This technique separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.gov
The purity of the synthesized peptides incorporating penicillamine (B1679230) derivatives is assessed using analytical C18 RP-HPLC columns. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation. nih.gov A typical mobile phase system consists of a gradient of acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) added to both solvents at a low concentration (e.g., 0.1%) to improve peak shape and resolution. nih.govnih.gov Detection is commonly performed using ultraviolet (UV) spectrophotometry, with monitoring at wavelengths of 220 nm and 280 nm, which correspond to the absorption of peptide bonds and aromatic side chains, respectively. nih.gov HPLC methods have been successfully validated to check for the presence of enantiomeric impurities, for instance, detecting l-penicillamine (B1675270) in d-penicillamine formulations after derivatization. nih.gov Purity levels of ≥98% are often required for peptide synthesis applications. chemimpex.comsigmaaldrich.com
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | nih.gov |
| Stationary Phase (Column) | C18 | Provides a nonpolar surface for interaction. | nih.govnih.gov |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Elutes compounds from the column. TFA acts as an ion-pairing agent. | nih.govnih.gov |
| Elution | Gradient | Improves separation of complex mixtures with varying polarities. | nih.gov |
| Detection | UV Absorbance at 220/280 nm | Quantifies the peptide bonds and aromatic residues. | nih.gov |
| Application | Purity assessment, impurity profiling, reaction monitoring. | Ensures the quality and integrity of the synthesized material. | nih.gov |
Spectroscopic Methodologies for Structural Elucidation of Penicillamine Derivatives
Spectroscopic techniques are vital for confirming the chemical structure of this compound and for elucidating the conformation of peptides containing this residue.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for detailed structural verification. magritek.com For a molecule like this compound, ¹H NMR spectroscopy provides unambiguous confirmation of its molecular framework by detecting the distinct chemical environments of all hydrogen atoms. mnstate.edu
The ¹H NMR spectrum of this compound would exhibit characteristic signals:
Trityl (Trt) Group: A complex multiplet in the aromatic region (typically 7.2-7.5 ppm) corresponding to the 15 protons on the three phenyl rings of the bulky protecting group. chemicalbook.com
Amino Acid Backbone: The α-proton would appear as a signal whose chemical shift and splitting provide information about the local electronic environment and coupling to neighboring protons.
β,β-dimethyl Group: The two methyl groups attached to the β-carbon of the penicillamine residue would likely appear as two distinct singlets, a hallmark of the gem-dimethyl substitution. wikipedia.org
NMR is also an excellent tool for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics and mechanisms by allowing for the identification and quantification of reactants, intermediates, and final products. magritek.comresearchgate.net
| Proton Environment | Expected ¹H NMR Chemical Shift (ppm) | Signal Pattern | Reference |
|---|---|---|---|
| Trityl (Ar-H) | ~7.2 - 7.5 | Multiplet | chemicalbook.com |
| Alpha-Proton (α-CH) | Variable (typically ~3.0 - 4.5) | Singlet or Doublet (depending on conditions) | mnstate.edu |
| gem-Dimethyl Protons (C(CH₃)₂) | Variable (typically ~1.2 - 1.7) | Two Singlets | wikipedia.org |
| Amine Proton (NH₂) | Broad, variable | Singlet | mnstate.edu |
| Carboxyl Proton (COOH) | Broad, variable (>10) | Singlet | libretexts.org |
Mass Spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of this compound and verify the mass and sequence of peptides containing it. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly employed for this purpose, as it allows large biomolecules like peptides to be ionized without significant fragmentation. researchgate.net
This method provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule, which can be used to confirm its identity and purity. For this compound, MS analysis would verify its molecular weight of approximately 391.5 g/mol . chemimpex.comscbt.com In peptide synthesis, MS is used after each coupling step and during final product purification to ensure that the correct amino acid has been added and that the final peptide has the expected molecular mass.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| This compound (S-Trityl-L-penicillamine) | C₂₄H₂₅NO₂S | 391.5 | chemimpex.comscbt.com |
| Fmoc-Pen(Trt)-OH | C₃₉H₃₅NO₄S | 613.76 | sigmaaldrich.comsigmaaldrich.comiris-biotech.de |
Monitoring and Characterization of Chemical Reactions Involving this compound
Effective monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product in multi-step processes like peptide synthesis. shimadzu.com this compound is a key building block in the synthesis of complex peptides, and its incorporation into a growing peptide chain must be carefully tracked. google.com
During solid-phase peptide synthesis (SPPS), the completion of coupling reactions involving penicillamine derivatives can be monitored using qualitative colorimetric methods, such as the Chloranil test. google.com After a reaction step, such as the formation of a disulfide bond, analytical RP-HPLC is used to assess the efficiency of the reaction and determine the purity of the resulting peptide. nih.gov
For more detailed analysis, online monitoring techniques provide real-time data on reaction progress. NMR spectroscopy can follow a reaction directly in the reaction vessel (or an NMR tube), offering quantitative data on the consumption of reactants and formation of products, which helps in understanding reaction kinetics and identifying transient intermediates. magritek.comresearchgate.net Similarly, direct ionization mass spectrometry techniques, such as Probe Electrospray Ionization (PESI-MS), enable the real-time tracking of changes in the molecular weights of components in a reaction mixture. shimadzu.com This is highly effective for monitoring reactions such as the removal of protecting groups. shimadzu.com
Theoretical and Applied Research Frontiers of H Pen Trt Oh
Investigative Applications in Protein Engineering and Design
In the field of protein engineering and design, the incorporation of penicillamine (B1679230), facilitated by the use of its trityl-protected form (H-Pen(trt)-OH) during synthesis, is a key strategy for introducing conformational constraints. The gem-dimethyl group on the β-carbon of the penicillamine residue restricts the rotational freedom around the peptide backbone. This strategic introduction of rigidity can lead to peptides with enhanced stability and potency.
A notable application is in the development of more potent analogs of naturally occurring peptides. For instance, the substitution of cysteine with penicillamine in analogs of α-conotoxin RgIA resulted in a peptide with a staggering 9000-fold increase in potency on the human α9α10 nicotinic acetylcholine (B1216132) receptor (nAChR) and improved resistance to disulfide shuffling. nih.gov The trityl protecting group is essential during solid-phase peptide synthesis (SPPS) to prevent the reactive thiol group from participating in unwanted side reactions. nih.gov This approach allows for the precise placement of penicillamine residues to favorably influence the peptide's three-dimensional structure and its interaction with biological targets.
The introduction of penicillamine can also be used to modulate the biological activity of peptides, for example, by converting an agonist into an antagonist. This was observed in studies with oxytocin (B344502), where the substitution of the first cysteine residue with penicillamine resulted in a shift from agonistic to antagonistic activity. nih.gov Such modifications are invaluable in designing peptides with specific pharmacological profiles.
Table 1: Impact of Penicillamine Substitution on Peptide Potency
| Peptide Analog | Target | Change in Potency | Reference |
|---|---|---|---|
| RgIA-5474 (Penicillamine-substituted) | human α9α10 nAChR | 9000-fold increase | nih.gov |
Exploration in Enzymatic Activity and Protein Interaction Studies
The unique structural features imparted by penicillamine are also leveraged in studies of enzymatic activity and protein-protein interactions. The conformational rigidity introduced by the gem-dimethyl groups can stabilize specific secondary structures in peptides, making them excellent tools to probe the binding pockets of enzymes and receptors. nih.gov By synthesizing a series of penicillamine-containing peptides, researchers can map the structure-activity relationships that govern molecular recognition events. nih.gov
Post-translational modifications (PTMs) are known to play a crucial role in modulating protein-protein interactions. plos.org Synthetic peptides incorporating penicillamine can be used to mimic or study the effects of certain PTMs, or to create stable analogs of modified peptides for interaction studies. nih.gov The stability of the Cys-Pen disulfide bond, for example, has been exploited in creating covalent ligands to study protein interactions. researchgate.net
Role in the Design of Novel Ligands for Metal Ion Coordination in Catalysis and Materials Science
The thiol side chain of penicillamine is an excellent ligand for a variety of metal ions. After the removal of the trityl protecting group, the deprotected penicillamine residue within a peptide or small molecule can coordinate with metal centers. This property is being explored in the design of novel catalysts and functional materials. The design of the ligand sphere around a metal ion is critical for controlling its properties, such as spin state and reactivity. mdpi.com
By incorporating penicillamine into peptide scaffolds, it is possible to create well-defined coordination environments for metal ions. nih.gov These peptide-based ligands can influence the catalytic activity of the coordinated metal, potentially leading to new catalysts with high selectivity and efficiency. In materials science, penicillamine-containing peptides can be used to direct the assembly of metal nanoparticles or to create novel metal-organic frameworks with tailored properties. The predictable coordination chemistry of the thiol group, combined with the structural control offered by the peptide backbone, makes this a promising area of research. nih.gov
Contribution to the Development of Peptide-Based Research Probes and Tools
This compound is instrumental in the synthesis of peptide-based probes and tools for chemical biology research. The ability to introduce penicillamine at specific positions in a peptide sequence allows for the creation of molecules designed to investigate complex biological processes. dur.ac.uk For instance, the tendency of penicillamine to form mixed disulfides with cysteine has been used as a synthetic strategy to control the formation of disulfide bond isomers in peptides with multiple cysteine residues. nih.gov This control over disulfide pairing is crucial for obtaining correctly folded and biologically active peptides. researchgate.net
Table 2: Applications of Penicillamine-Containing Peptides as Research Tools
| Application Area | Specific Use | Key Feature of Penicillamine | Reference |
|---|---|---|---|
| Disulfide Bond Control | Directing regioisomer formation in endothelin-1 (B181129) analogs | Tendency to form mixed Cys-Pen disulfides | nih.gov |
| Covalent Ligand Design | Creating stable covalent bonds with target proteins | Stable Cys-Pen disulfide bond | researchgate.net |
Future Directions and Emerging Methodologies in Penicillamine-Derived Peptide Chemistry
The field of peptide chemistry is continually evolving, with new synthetic methods and applications emerging. openaccessjournals.commdpi.com For penicillamine-derived peptides, future research is likely to focus on the development of more complex and multifunctional molecules. This includes the synthesis of bicyclic and multicyclic peptides where penicillamine residues play a key role in defining the three-dimensional structure. researchgate.net The orthogonal protection strategies, where different protecting groups can be removed selectively, will be crucial for the synthesis of these intricate architectures.
Emerging methodologies such as microwave-assisted solid-phase peptide synthesis (SPPS) are accelerating the production of peptides, including those containing modified amino acids like penicillamine. springernature.com These technologies allow for faster and more efficient synthesis, enabling the rapid generation of peptide libraries for screening and optimization. mdpi.com
Furthermore, the integration of penicillamine into peptide-drug conjugates and other hybrid molecules represents an exciting frontier. nih.gov The unique properties of penicillamine can be combined with those of other chemical entities to create novel therapeutics and diagnostic agents with enhanced properties. As our ability to synthesize and characterize complex peptides improves, the applications of this compound and the resulting penicillamine-containing peptides are set to expand significantly.
Q & A
Q. How should researchers design studies to compare this compound with structurally similar compounds (e.g., L-Pen or I-Pen) in biological systems?
- Answer: Use randomized controlled trials (RCTs) with stratified groups based on variables like age, BMI, and comorbidities (e.g., diabetes, chronic kidney disease) to minimize confounding factors. Statistical analysis should include multivariate regression to account for covariates (e.g., liver function markers like total bilirubin, albumin) and report p-values for group comparisons (e.g., fracture prevalence differences between H-Pen and L-Pen groups) .
Q. What are the best practices for ensuring purity and stability of this compound during storage?
- Answer: Store lyophilized this compound at −20°C under inert gas (argon or nitrogen) to prevent oxidation. Conduct periodic stability tests via mass spectrometry (MS) to detect degradation products. For solutions, use buffered systems (e.g., phosphate buffer, pH 7.4) and avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can contradictory findings in this compound studies (e.g., conflicting bone density outcomes in chronic liver disease patients) be resolved?
- Answer: Perform meta-analyses to identify heterogeneity sources (e.g., differences in patient cohorts, dosing regimens). For example, reconcile discrepancies in bone mineral density (BMD) outcomes by stratifying data by Child-Pugh scores or vitamin D deficiency rates, as these variables significantly influence skeletal health in liver disease . Validate hypotheses using in vitro models (e.g., osteoblast cultures treated with this compound metabolites).
Q. What advanced techniques are recommended for analyzing this compound’s interaction with non-collagenous proteins in bone matrix remodeling?
- Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair these with molecular dynamics simulations to predict interaction sites. For functional studies, employ CRISPR-edited osteocyte lines to assess gene expression changes (e.g., RANKL/OPG ratios) post-treatment .
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound in complex pathologies (e.g., cirrhosis-induced osteoporosis)?
- Answer: Integrate metabolomics (LC-MS/MS) to profile this compound’s impact on bone turnover markers (e.g., CTX, P1NP) and liver fibrosis markers (e.g., M2BPGi). Combine longitudinal clinical data (e.g., eGFR, IGF-1 levels) with computational models to predict dose-response relationships .
Methodological Considerations
Q. What statistical frameworks are suitable for small-sample studies involving this compound?
- Answer: Bayesian hierarchical models improve power in underpowered cohorts by borrowing strength from prior data (e.g., historical fracture rates in liver disease). For non-normal distributions (e.g., skewed vitamin D levels), use non-parametric tests like the Mann-Whitney U test .
Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical trials?
- Answer: Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and optimize reaction parameters (e.g., coupling time, solvent polarity) via design-of-experiment (DoE) approaches. Use batch records aligned with NIH preclinical reporting standards .
Data Presentation and Reproducibility
Q. What key elements should be included in tables summarizing this compound study outcomes?
- Answer: Tables must report baseline characteristics (e.g., gender, age, comorbidities), intervention details (dose, duration), and outcomes (e.g., BMD changes, fracture incidence) with measures of variability (SD or 95% CI). Highlight statistically significant differences (p < 0.05) using footnotes .
Q. How can researchers ensure reproducibility in this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
